N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

CAS No.: 1426290-88-1

Cat. No.: VC2720746

Molecular Formula: C11H16Cl2N4

Molecular Weight: 275.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426290-88-1 |

|---|---|

| Molecular Formula | C11H16Cl2N4 |

| Molecular Weight | 275.17 g/mol |

| IUPAC Name | N-methyl-1-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H14N4.2ClH/c1-9-13-14-11(8-12-2)15(9)10-6-4-3-5-7-10;;/h3-7,12H,8H2,1-2H3;2*1H |

| Standard InChI Key | KAIUROJOKONGHV-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(N1C2=CC=CC=C2)CNC.Cl.Cl |

| Canonical SMILES | CC1=NN=C(N1C2=CC=CC=C2)CNC.Cl.Cl |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS Number | 1426290-88-1 | |

| Molecular Formula | C11H16Cl2N4 | |

| Molecular Weight | 275.17 g/mol | |

| Physical State | Crystalline solid (presumed) | - |

| Solubility | Water-soluble (as salt) | - |

| Use Classification | Research chemical |

The compound's chemical behavior in solution is expected to be influenced by pH, with the protonated forms predominating at acidic pH and deprotonation occurring as the pH increases. This pH-dependent behavior can be significant for its applications in biological systems, where variations in pH across cellular compartments might affect the compound's activity and distribution.

The physicochemical properties of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride make it suitable for various research applications, particularly as a building block in organic synthesis and medicinal chemistry. Its salt form enhances its handling properties in laboratory settings, where solubility and stability are important considerations for experimental procedures.

Structural Characteristics

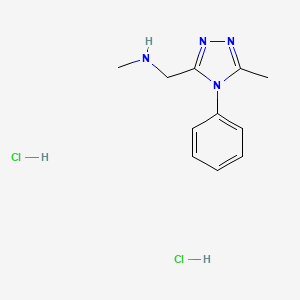

The structural foundation of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is the 1,2,4-triazole heterocyclic ring system. This five-membered ring contains three nitrogen atoms, creating a unique electronic distribution that influences the compound's chemical behavior and biological interactions. The triazole ring in this compound is substituted at multiple positions, creating a specific three-dimensional arrangement that determines its reactivity and binding characteristics.

The 4-position of the triazole ring is occupied by a phenyl group, which introduces aromaticity and hydrophobicity to that region of the molecule. The phenyl group's planar structure and π-electron system can participate in π-π stacking interactions with aromatic residues in proteins or other biological targets. These interactions are often crucial for binding affinity and specificity in drug-target interactions.

The 5-position of the triazole ring bears a methyl group, which, although small, can influence electronic distribution and steric hindrance. Methyl groups often enhance lipophilicity and can affect the compound's ability to cross biological membranes. At the 3-position, the methylamino methyl group (N-methyl-methanamine) introduces a basic center and potential hydrogen bond donor/acceptor capabilities, which are important for solubility and interaction with biological macromolecules.

The three-dimensional arrangement of these substituents around the triazole ring creates a specific spatial orientation that determines how the molecule interacts with biological targets. The relative positions of the phenyl group, methyl substituent, and methylamino methyl group create a unique binding profile that can be exploited in the design of pharmacologically active compounds.

When comparing N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride to related compounds, such as N-methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (CAS: 1426291-32-8), structural differences become apparent. The latter lacks the 5-methyl group, which would alter the electron density distribution in the triazole ring and potentially affect binding interactions with target molecules.

Biological Activities and Applications

N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride belongs to the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. While specific activity data for this exact compound is limited in the available literature, the biological potential can be inferred from structurally similar triazole derivatives and the general properties of the triazole scaffold.

The 1,2,4-triazole ring system is present in numerous pharmacologically active compounds with various therapeutic applications. These include:

-

Antimicrobial activity: Many triazole derivatives exhibit potent activity against bacteria, fungi, and certain viruses. The mechanism often involves inhibition of essential enzymes or disruption of cell membrane integrity.

-

Anticancer properties: Some triazole compounds demonstrate antiproliferative effects against various cancer cell lines, potentially through mechanisms such as enzyme inhibition, DNA intercalation, or apoptosis induction.

-

Anti-inflammatory effects: Certain triazole-containing compounds show anti-inflammatory activity, often by modulating cytokine production or inhibiting inflammatory enzymes like cyclooxygenase (COX).

-

Central nervous system (CNS) activity: Some triazole derivatives affect neurotransmitter systems or neural signaling pathways, leading to anxiolytic, anticonvulsant, or neuroprotective effects.

N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride serves primarily as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The compound's structural features, including the triazole ring and the methylamine group, make it a valuable intermediate for creating more complex molecules with targeted biological activities.

In medicinal chemistry, this compound could potentially serve as a scaffold for developing compounds with improved pharmacokinetic properties or enhanced binding to specific biological targets. The triazole ring's ability to form hydrogen bonds and participate in π-stacking interactions makes it an attractive pharmacophore in drug design.

Beyond pharmaceutical applications, triazole derivatives have found uses in agricultural chemistry as pesticides and fungicides, as well as in materials science for creating specialized polymers and coordination compounds. The specific applications of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride in these areas would depend on further research and development efforts.

The versatility of the triazole scaffold in drug design allows for the creation of molecules with tailored pharmacological properties, making compounds like N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride valuable starting points for medicinal chemistry programs targeting a wide range of diseases and conditions.

Analytical Techniques

The characterization and analysis of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically employ several sophisticated analytical techniques to confirm its structure, assess purity, and investigate its properties. While specific analytical data for this compound is limited in the available search results, standard approaches used for similar triazole derivatives can provide insights into appropriate analytical methodologies.

Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful techniques for structural elucidation of triazole compounds. For N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, 1H NMR would show characteristic signals for:

-

The phenyl protons (typically in the 7.0-8.0 ppm range)

-

The N-methyl group (typically around 3.0-3.5 ppm)

-

The 5-methyl group on the triazole ring (typically around 2.3-2.5 ppm)

-

The methylene protons (CH2) connecting the triazole to the methylamine group

13C NMR would complement this information by providing carbon chemical shifts characteristic of the triazole ring carbons, phenyl carbons, and methyl groups. The triazole ring carbons typically appear in the 140-160 ppm range, allowing confirmation of this key structural feature.

Mass spectrometry (MS) serves as another crucial technique for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is valuable for confirming the molecular formula. For N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, the expected molecular ion would correspond to the free base form (M+) with m/z of approximately 216, with characteristic fragment patterns reflecting losses of the methylamine group or cleavage of the triazole ring.

Infrared (IR) spectroscopy can identify functional groups present in the molecule, such as N-H stretching vibrations from the amine group and characteristic absorption bands for the aromatic ring and triazole moiety. X-ray crystallography, if single crystals of sufficient quality can be obtained, provides definitive three-dimensional structural information, including bond lengths, angles, and molecular packing arrangements.

High-Performance Liquid Chromatography (HPLC) is commonly employed to assess purity and for separation purposes. For N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, reverse-phase HPLC using appropriate mobile phases (typically mixtures of water, acetonitrile, and buffers) would be suitable for purity analysis. Coupling HPLC with mass spectrometry (LC-MS) can provide both separation and structural identification simultaneously.

Table 2: Analytical Techniques for Characterization of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

| Analytical Technique | Information Provided | Typical Experimental Parameters |

|---|---|---|

| 1H NMR Spectroscopy | Proton environments, coupling patterns | 400-600 MHz, DMSO-d6 or CDCl3 solvent |

| 13C NMR Spectroscopy | Carbon environments, structure confirmation | 100-150 MHz, DMSO-d6 or CDCl3 solvent |

| Mass Spectrometry | Molecular weight, fragmentation pattern | ESI or EI ionization, high-resolution detection |

| IR Spectroscopy | Functional group identification | 4000-400 cm-1 range, KBr pellet or ATR |

| HPLC | Purity assessment, separation | C18 column, water/acetonitrile gradient |

| X-ray Crystallography | Definitive 3D structure | Single crystal analysis |

These analytical techniques, used in combination, provide comprehensive characterization of the compound, ensuring its identity, purity, and structural features are properly established before it is used in further research or applications.

Comparison with Related Compounds

N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride belongs to a family of structurally related triazole derivatives, each with distinct physical, chemical, and potentially biological properties. Comparing this compound with related structures provides insights into structure-activity relationships and the effects of specific structural modifications on compound properties.

Table 3: Comparison of N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride with Related Compounds

The structural variations among these compounds primarily involve:

These structural variations provide a foundation for structure-activity relationship (SAR) studies, which are crucial in medicinal chemistry for optimizing lead compounds. By systematically varying structural elements and measuring the resulting changes in biological activity, researchers can identify the most promising candidates for further development. For the triazole derivatives compared here, such studies could reveal which structural features are essential for specific biological activities and which can be modified to enhance desirable properties or minimize adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume